15-Dihydroepioxylubimin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, Murai et al. (1987) described the stereoselective synthesis of 15-oxygenated T-type spirovetivanes, which could be analogous to the synthesis of "15-Dihydroepioxylubimin" by introducing functional groups at specific positions on a core structure (Murai et al., 1987).

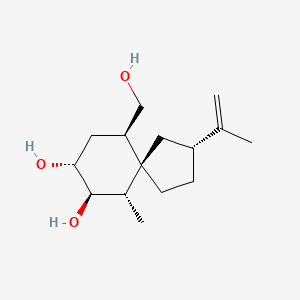

Molecular Structure Analysis

High-resolution spectroscopic techniques like NMR and X-ray crystallography are pivotal in elucidating molecular structures. Studies such as the one by Remaud et al. (1987) on nitrogen-substituted compounds provide insights into how isotopic labeling and spectroscopic analysis can reveal detailed molecular structures, which would be applicable for understanding the structure of "15-Dihydroepioxylubimin" (Remaud et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving specific functional groups, such as hydroxylation or epoxidation, can significantly alter the chemical properties of a molecule. The transformation of hydroperoxides to various products by enzymes, as studied by Ho and Wong (1990), could provide a model for understanding the reactivity of "15-Dihydroepioxylubimin" under biological or catalytic conditions (Ho & Wong, 1990).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, depend on their molecular structure. Techniques for analyzing these properties include differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and crystallography. Although no direct references to "15-Dihydroepioxylubimin" were found, the methodologies used in these analyses are universally applicable.

Chemical Properties Analysis

Chemical properties like acidity, basicity, reactivity towards specific reagents, and stability under various conditions are crucial for understanding a compound's behavior in biological systems or industrial applications. The study of enzymatic reactions and the role of specific functional groups in determining reactivity, as seen in the work on prostaglandin metabolism by Tai (1976), offers insights into the chemical properties that would be relevant for "15-Dihydroepioxylubimin" (Tai, 1976).

Applications De Recherche Scientifique

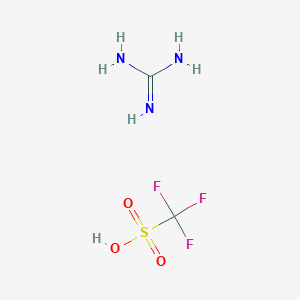

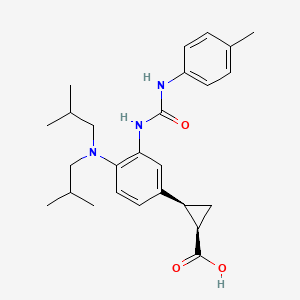

High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase

This study discusses the identification of novel high-affinity inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme crucial for the inactivation of prostaglandins which regulate inflammation and proliferation. The findings could have implications for the study of prostaglandin-signaling pathways and potential applications in studying compounds like "15-Dihydroepioxylubimin" related to inflammation or proliferation regulatory pathways (Niesen et al., 2010).

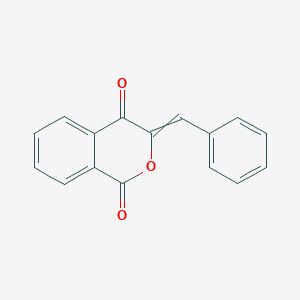

Synthesis of DNA Intercalator for Imaging

Research on the synthesis and characterization of 1,8-naphthalimide-based derivatives for DNA intercalation and nuclear imaging presents a foundation for developing organic molecules targeting nucleic acids. Such studies contribute to understanding how compounds like "15-Dihydroepioxylubimin" may interact with DNA or be utilized in imaging applications (Sharma et al., 2019).

Structural Confirmation and Antifungal Activity

The structural confirmation and antifungal activity of compounds isolated from Solanum aethiopicum, related to lubimin and epilubimin, provides insights into the potential bioactivity of similar compounds. Research in this area highlights the importance of chemical structure in biological applications and could be relevant for understanding the activities of "15-Dihydroepioxylubimin" (Watanabe et al., 2001).

In Vivo Suppressor of Colon Tumorigenesis

A study demonstrating that 15-hydroxyprostaglandin dehydrogenase acts as an in vivo suppressor of colon tumorigenesis emphasizes the role of enzymes in regulating compounds that could influence cancer progression. Understanding these regulatory pathways is crucial for developing therapeutic strategies and may provide context for the research applications of compounds with similar regulatory potential (Myung et al., 2006).

Mécanisme D'action

Mode of Action

It is known that it belongs to the class of carotenoid compounds , which are often involved in antioxidant activity and cellular signaling.

Result of Action

15-Dihydroepioxylubimin is known to have moisturizing and antioxidant effects on the skin . It can give products a red or orange color .

Action Environment

It is known that it can be extracted from certain fruits, plants, or algae, such as cranberries, cochineal tree, and red algae . This suggests that its action may be influenced by the natural environment in which these organisms grow.

Propriétés

IUPAC Name |

(3R,5R,6S,7R,8R,10R)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIIWZCGVADPIE-KYFQHEKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Dihydroepioxylubimin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane](/img/structure/B1149670.png)

![Bicyclo[2.2.1]hept-2-en-7-ol, 7-ethynyl-, anti- (9CI)](/img/no-structure.png)

![(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1149687.png)